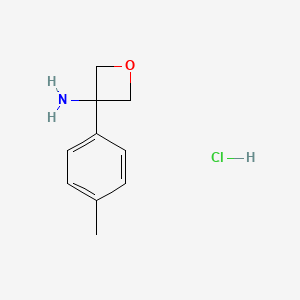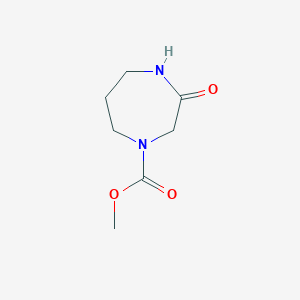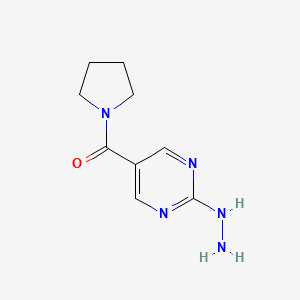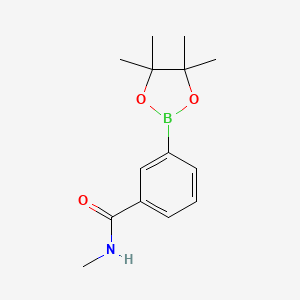
3-(4-Methylphenyl)-3-oxetanamine hydrochloride
Overview
Description
3-(4-Methylphenyl)-3-oxetanamine hydrochloride (MOPOX) is a synthetic compound with a wide range of applications in scientific research. It is an analog of the neurotransmitter dopamine, and as such it is used to study the effects of dopamine in the body and brain. MOPOX is highly soluble in water, making it an ideal compound for lab experiments and research studies.
Scientific Research Applications
Pharmacology: Neuropharmacological Activities
3-(4-Methylphenyl)-3-oxetanamine hydrochloride: has been studied for its potential neuropharmacological activities. Research suggests that compounds with similar structures may interact with central nervous system receptors, influencing neurotransmitter release and uptake . This compound could be investigated for its effects on neurological pathways and potential therapeutic applications in treating neurodegenerative diseases or psychiatric disorders.
Chemistry: Synthesis of Novel Compounds
In the field of chemistry, 3-(4-Methylphenyl)-3-oxetanamine hydrochloride serves as a precursor in the synthesis of novel compounds. Its reactive oxetanamine group can be utilized to create complex molecules with potential applications in material science or as intermediates in pharmaceutical synthesis .
Medicine: Antimicrobial and Antiviral Research
This compound’s derivatives have shown promise in antimicrobial and antiviral research. Studies on similar pyrrolidine alkaloids indicate that they possess significant biological activities, including antibacterial and antiviral properties, which could lead to the development of new medications .
Toxicology: Substance Abuse and Safety Profile
In toxicology, 3-(4-Methylphenyl)-3-oxetanamine hydrochloride is important for understanding the safety profile and potential for substance abuse. Cathinone derivatives, which share a similar structure, are known for their psychoactive effects and risks associated with misuse . Research into this compound could provide insights into its toxicological effects and inform regulatory measures.
Neuroscience: Mechanisms of Action on Neurotransmitters
Neuroscience research could explore the mechanisms of action of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride on neurotransmitters such as dopamine, noradrenaline, and serotonin. By studying its influence on monoamine transporters, scientists can gain a better understanding of its potential effects on mood, cognition, and behavior .
Biochemistry: Enzyme Inhibition and Activation
Finally, in biochemistry, this compound could be investigated for its role in enzyme inhibition or activation. The boronic acid derivatives of similar compounds are used in biochemical assays to study enzyme function and could provide a pathway for the development of biochemical tools or therapeutic agents .
properties
IUPAC Name |
3-(4-methylphenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNASRDBASHMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(COC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693231 | |
| Record name | 3-(4-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-3-oxetanamine hydrochloride | |
CAS RN |
1322200-77-0 | |
| Record name | 3-Oxetanamine, 3-(4-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1322200-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)
![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)


![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)



![2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1440613.png)




